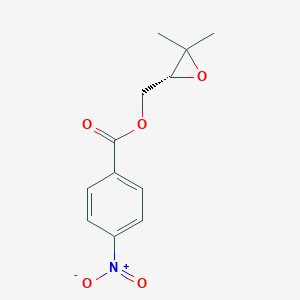

4-Desmethoxypropoxyl-4-methylthio Rabeprazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

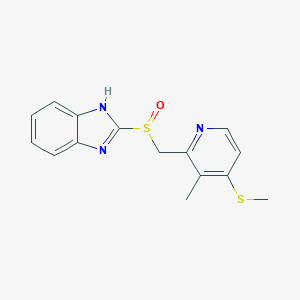

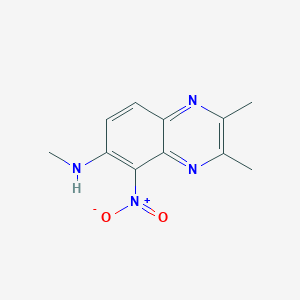

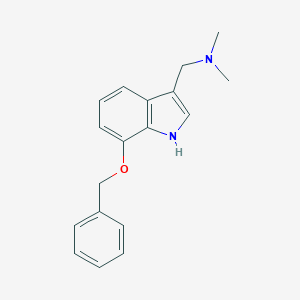

4-Desmethoxypropoxyl-4-methylthio Rabeprazole (4DPMTR) is a new type of proton pump inhibitor (PPI) that has recently been developed for use in medical research. It is a new generation of PPIs that has been designed to offer a more effective solution for treating acid-related diseases. 4DPMTR is a highly selective inhibitor of the gastric proton pump, which is responsible for the production of hydrochloric acid in the stomach. 4DPMTR has been shown to be more effective than other PPIs, such as omeprazole, and has been used in various laboratory studies.

Applications De Recherche Scientifique

Rabeprazole in Acid-Related Diseases

Rabeprazole is a proton pump inhibitor (PPI) that has demonstrated significant efficacy in treating conditions requiring gastric acid secretion reduction. Its applications extend to erosive or ulcerative gastro-oesophageal reflux disease (GORD), non-erosive reflux disease (NERD), duodenal and gastric ulcers, and pathological hypersecretory conditions including Zollinger-Ellison syndrome (ZES). Rabeprazole is also part of the combination therapy for Helicobacter pylori eradication, a common cause of gastric and duodenal ulcers (Baldwin & Keam, 2009).

Pharmacodynamics and Efficacy

Rabeprazole's pharmacodynamic data show that it can achieve optimal acid suppression from the first administration and maintain this effect over the course of therapy. It has the highest pKa among PPIs, which allows for rapid activation at higher pH levels. Its metabolism, predominantly through a non-enzymatic pathway, makes it less susceptible to the influence of genetic polymorphisms for CYP2C19, offering minor influences on its pharmacokinetics and pharmacodynamics. This unique metabolic pathway suggests a consistent efficacy profile and low drug interaction potential, distinguishing it from other PPIs (Pace et al., 2007).

Clinical Efficacy and Safety

A comparative review highlighted Rabeprazole's rapid proton pump blockade, its predictable antisecretory effect due to lower metabolic dependence on the cytochrome P-450 enzyme system, and its superior clinical efficacy in treating acid-dependent diseases like gastroesophageal reflux disease and peptic ulcer. This makes Rabeprazole a preferred drug in course and maintenance therapies for acid-dependent diseases, including H. pylori eradication, underscoring its high efficacy and minimal risk of drug interaction (Lopina et al., 2021).

Mécanisme D'action

Target of Action

The primary target of 4-Desmethoxypropoxyl-4-methylthio Rabeprazole is currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other compounds. More research is needed to understand how these factors influence the compound’s action.

Safety and Hazards

When handling 4-Desmethoxypropoxyl-4-methylthio Rabeprazole, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

2-[(3-methyl-4-methylsulfanylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS2/c1-10-13(16-8-7-14(10)20-2)9-21(19)15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENFLHAXXHNAPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544860 |

Source

|

| Record name | 2-{[3-Methyl-4-(methylsulfanyl)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99487-86-2 |

Source

|

| Record name | 2-{[3-Methyl-4-(methylsulfanyl)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide](/img/structure/B134302.png)

![[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B134323.png)